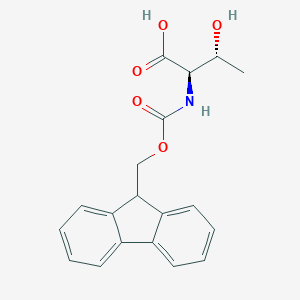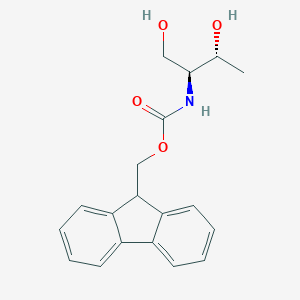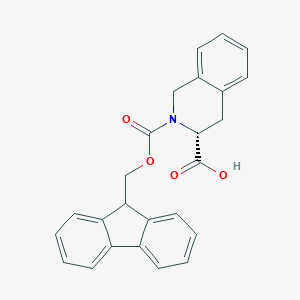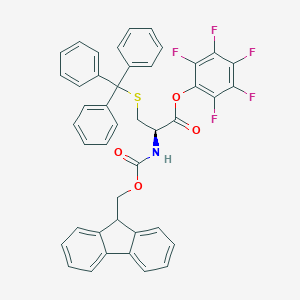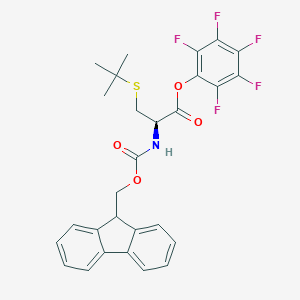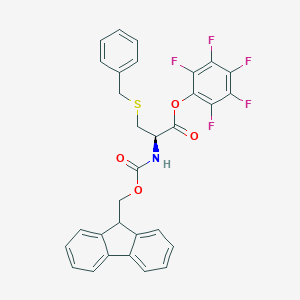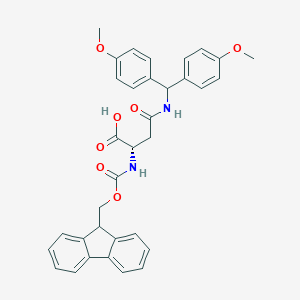
Fmoc-Asn(Dod)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-Asn(Dod)-OH” is a compound used in proteomics research . It has the molecular formula C34H32N2O7 , and its IUPAC name is (2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid .
Synthesis Analysis
“Fmoc-Asn(Dod)-OH” is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method is the choice for peptide synthesis due to the availability of high-quality Fmoc building blocks at low cost . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis
The molecular structure of “Fmoc-Asn(Dod)-OH” is complex, with a molecular weight of 580.6 g/mol . It contains several functional groups, including fluorenylmethyloxycarbonyl (Fmoc) and 4,4’-dimethoxybenzhydryl (Dod), which are attached to an asparagine amino acid residue .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-Asn(Dod)-OH” are primarily associated with its role in peptide synthesis . The Fmoc group is removed during the synthesis process, which is a key step in the formation of the peptide bond .Physical And Chemical Properties Analysis
“Fmoc-Asn(Dod)-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 857.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds .Aplicaciones Científicas De Investigación
Ultrasound Sonication in De-O-Acetylation One significant application of Fmoc-Asn derivatives involves the selective de-O-acetylation under ultrasound sonication conditions. A study demonstrated that Fmoc-Asn(Ac3GlcNAc)-OH could be selectively de-O-acetylated with more than 90% yield under such conditions, indicating the effectiveness of ultrasound in enhancing reaction purity and efficiency (Sun Bing-yan, 2015).
Preventing Aspartimide Formation in Peptide Synthesis Another pivotal application involves the use of Fmoc-Asn derivatives to prevent aspartimide formation in peptide synthesis. Fmoc-Asp derivatives have been developed to minimize the formation of aspartimide by-products, a common issue in Fmoc/tBu chemistry of aspartyl-containing peptides. The study highlighted the effectiveness of new Fmoc-Asp derivatives in reducing aspartimide formation, thus contributing to the synthesis of homogenous peptides (R. Behrendt et al., 2015).
Incorporation in Antibacterial Composite Materials Fmoc-decorated self-assembling building blocks, including Fmoc-Asn(Dod)-OH derivatives, have been utilized for their antibacterial capabilities. The nanoassemblies formed by such derivatives can significantly affect bacterial morphology and viability when incorporated within resin-based composites, demonstrating their potential in developing enhanced biomedical materials (L. Schnaider et al., 2019).
Development of Hydrogels and Nanomaterials Fmoc-Asn(Dod)-OH and similar derivatives have been applied in the creation of hydrogels and nanomaterials. These hydrogels, characterized by their nanofibrillar network structure, have been utilized for the incorporation of materials like reduced graphene oxide (RGO), showcasing a method to create stable hybrid hydrogels with potential applications in biomedical and electronic fields (B. Adhikari & A. Banerjee, 2011).
Extracellular Matrix-Mimetic Scaffolds Furthermore, Fmoc-Asn derivatives have been involved in the formation of extracellular matrix-mimetic scaffolds. Dipeptide hydrogels formed through the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH have shown to support the growth of NIH 3T3 fibroblast cells, mimicking the integrin-binding RGD peptide of fibronectin. This application underscores the potential of Fmoc-Asn derivatives in cell culture and tissue engineering (Wathsala Liyanage et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557149 |
Source


|
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Dod)-OH | |
CAS RN |
113534-16-0 |
Source


|
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




